3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea
CAS No.: 866050-04-6
Cat. No.: VC4588313
Molecular Formula: C13H11N5O3
Molecular Weight: 285.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866050-04-6 |
|---|---|
| Molecular Formula | C13H11N5O3 |
| Molecular Weight | 285.263 |
| IUPAC Name | 1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea |
| Standard InChI | InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+ |
| Standard InChI Key | PTYYAWFFUHMJFE-OQLLNIDSSA-N |
| SMILES | C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound is systematically named 4-nitrobenzaldehyde N-(4-pyridinyl)semicarbazone . Its molecular formula is C₁₃H₁₁N₅O₃, with a molecular weight of 285.26 g/mol .
Structural Configuration
The (E)-configuration of the imine bond (C=N) is confirmed by spectroscopic and crystallographic analyses in related semicarbazones . The pyridin-4-yl and 4-nitrophenyl groups are planar, facilitating π-π interactions in solid-state packing .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)N+[O-] | |
| InChI Key | PTYYAWFFUHMJFE-OQLLNIDSSA-N | |
| X-ray Diffraction Data | Not reported for this compound | – |
Synthesis and Reaction Pathways
General Synthesis Method
The compound is synthesized via acid-catalyzed condensation of 4-pyridylsemicarbazide with 4-nitrobenzaldehyde in ethanol . The reaction proceeds under reflux (2–4 hours), yielding the semicarbazone as a crystalline solid (55–70% yield) .
Reaction Scheme:
Optimization and Byproducts
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Byproduct Formation: Competing hydrolysis of the imine bond may occur under prolonged heating, necessitating precise temperature control .
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Purity: Recrystallization from ethanol improves purity (>90%) .
Physicochemical Properties
Spectral Characterization
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FTIR: Bands at 1666 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N stretch), and 1284 cm⁻¹ (N–NO₂ asymmetric stretch) confirm functional groups .
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¹H NMR: Signals at δ 2.21 ppm (3–CH₃), δ 5.90 ppm (4–CH=), and δ 12.89 ppm (NH) align with the proposed structure .
Solubility and Stability
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